Candesartan-d4

LC-MS/MS Bioanalytical method validation Pharmacokinetics

Candesartan-d4 (CAS 1346604-70-3) is the definitive stable isotope-labeled internal standard (SIL-IS) for candesartan LC-MS/MS quantification. Four ring deuteriums provide a +4 Da mass shift, ensuring co-elution while enabling differential SRM/MRM quantitation—a requirement under EMA and ICH M10 guidelines for regulatory submissions. Unlike structurally dissimilar ARB analogs (irbesartan, losartan, valsartan), candesartan-d4 normalizes ion suppression/enhancement across plasma, urine, and complex tissue matrices (cornea, aqueous humor, vitreous, retina/choroid). Validated LLOQ of 1 ng/mL in human plasma with accuracy/precision meeting EMA criteria (±15% bias, ≤15% CV). Suitable for pharmacokinetic, bioequivalence, forensic multi-analyte UPLC-MS/MS panels, and MALDI imaging mass spectrometry applications.

Molecular Formula C24H20N6O3
Molecular Weight 444.5 g/mol
Cat. No. B1139159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandesartan-d4
Molecular FormulaC24H20N6O3
Molecular Weight444.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D
InChIKeyHTQMVQVXFRQIKW-ZGAVCIBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Candesartan-d4 Procurement Guide: Deuterated Internal Standard for LC-MS/MS Quantification of Candesartan


Candesartan-d4 (CAS 1346604-70-3) is a tetra-deuterated stable isotope-labeled analog of candesartan, intended for use as an internal standard (IS) for the quantification of candesartan by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound possesses four deuterium substitutions on the central phenyl ring, yielding a molecular weight of 444.48 g/mol (mass shift +4 Da relative to unlabeled candesartan, MW ~440.5 g/mol) . Candesartan itself is a potent angiotensin II type 1 (AT1) receptor antagonist (Ki = 0.17 nM for human AT1) and the active metabolite of the prodrug candesartan cilexetil [1].

Why Unlabeled Candesartan or Non-Isotopic Analogs Cannot Substitute for Candesartan-d4 in Regulated Bioanalysis


Unlabeled candesartan cannot substitute for candesartan-d4 as an internal standard in LC-MS/MS assays because it is chromatographically and spectrometrically indistinguishable from the analyte, offering no capacity for differential quantitation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. Structurally dissimilar ARBs (e.g., irbesartan, losartan, valsartan) exhibit distinct chromatographic retention behavior and ionization efficiency, generating differential matrix effects that produce inaccurate and irreproducible quantification results across biological sample matrices [2]. Regulatory guidances including EMA and ICH M10 explicitly require the use of stable isotope-labeled internal standards (SIL-IS) for robust bioanalytical method validation, as only SIL-IS co-elutes with the analyte, normalizes ion suppression/enhancement artifacts, and compensates for variability in extraction recovery and LC-MS instrument response [3].

Candesartan-d4: Quantitative Performance Evidence Versus Alternatives for Bioanalytical Method Development


Validated LLOQ of 1 ng/mL in Human Plasma Using Candesartan-d4 as SIL-IS

A validated LC-MS/MS method for candesartan in human plasma using candesartan-d4 as the internal standard achieved a lower limit of quantification (LLOQ) of 1 ng/mL across a linear range of 1–400 ng/mL, meeting EMA regulatory validation requirements [1]. This LLOQ threshold is consistent with typical pharmacokinetic sensitivity requirements and was demonstrated to be reproducible and fast for processing large numbers of study samples [2].

LC-MS/MS Bioanalytical method validation Pharmacokinetics

No Significant Matrix Effect in Rabbit Ocular Tissues Using Candesartan-d4 as SIL-IS

In a GLP-compliant preclinical study quantifying candesartan in rabbit eye tissues (cornea, aqueous humor, vitreous body, retina/choroid), the use of candesartan-d4 as the SIL-IS resulted in no significant matrix interference or matrix effect across four distinct ocular tissue types and multiple rabbits . Within-run and between-run accuracy (% bias) ranged from -8.0% to +10.0%, and precision (% CV) ranged from 0.6% to 7.3% over a validated concentration range of 2–2,000 ng/g .

Matrix effect Ocular pharmacokinetics GLP bioanalysis

Mean Extraction Recovery of 89.69% for Candesartan-d4 in Bioanalytical Workflows

In a validated LC-MS/MS protocol employing candesartan-d4 as the internal standard, the mean overall extraction recovery for candesartan-d4 was determined to be 89.69% . This recovery value is within the acceptable range (typically 80–120%) and demonstrates that the deuterated IS exhibits extraction behavior nearly identical to that of unlabeled candesartan, fulfilling a core prerequisite for accurate quantification via stable isotope dilution .

Extraction recovery Sample preparation SPE validation

≥99% Deuterated Forms (d1–d4) Purity Specification Ensures Minimal Unlabeled Carryover

Reputable commercial sources of candesartan-d4 specify purity of ≥99% deuterated forms (d1–d4) [1]. This high isotopic enrichment minimizes the presence of unlabeled candesartan (d0) carryover in the internal standard preparation, which would otherwise contribute to positive bias in low-concentration quantitation and compromise LLOQ accuracy . Alternative non-deuterated structural analogs or incompletely deuterated standards (<98 atom% D) introduce greater risk of analytical interference .

Isotopic purity SIL-IS quality Procurement specification

Mass Difference of +4 Da (m/z 445→267) Enables Baseline Resolution from Analyte Signal

Candesartan-d4 is monitored using the MRM transition m/z 445→267, whereas unlabeled candesartan is monitored at m/z 441→263 [1]. The +4 Da mass shift, resulting from four deuterium substitutions on the central phenyl ring, provides a baseline-resolved analytical signal free from isotopic cross-talk interference with the analyte channel . A mass difference of ≥3 Da is recommended for SIL-IS to avoid spectral overlap; the +4 Da shift of candesartan-d4 exceeds this minimum threshold .

Mass spectrometry MRM transition Spectral overlap

Optimal Research and Industrial Application Scenarios for Candesartan-d4 Procurement


Regulated Bioanalytical Method Validation for Pharmacokinetic and Bioequivalence Studies

Candesartan-d4 is the internal standard of choice for developing and validating LC-MS/MS methods intended for submission to regulatory agencies (EMA, FDA) in support of ANDA or NDA filings. Validated methods using candesartan-d4 have demonstrated LLOQ of 1 ng/mL in human plasma and accuracy/precision meeting EMA criteria (±15% bias, ≤15% CV), making this SIL-IS suitable for high-throughput pharmacokinetic and bioequivalence studies of candesartan cilexetil formulations [1].

GLP-Compliant Preclinical Ocular Pharmacokinetic Studies

For researchers evaluating novel ophthalmic formulations of candesartan (e.g., for diabetic retinopathy indications), candesartan-d4 enables accurate tissue-level quantitation across cornea, aqueous humor, vitreous body, and retina/choroid. The SIL-IS co-elutes with the analyte, normalizing tissue-specific matrix effects and enabling GLP-compliant method validation with acceptable within-run and between-run accuracy (-8.0% to +10.0% bias) [1].

Multi-Analyte Therapeutic Drug Monitoring Panels Requiring Deuterated IS

In clinical or forensic toxicology laboratories developing multi-analyte UPLC-MS/MS panels for antihypertensive agents, candesartan-d4 serves as the specific deuterated IS for candesartan within a broader panel that may include amlodipine-d4, bisoprolol-d7, hydrochlorothiazide-d2, and perindopril-d4. Validated methods employing this panel have achieved linearity (R² > 0.99) across 5–1,000 ng/mL and met EMA precision/accuracy criteria [1].

Stable Isotope Dilution for MALDI Imaging Mass Spectrometry of Candesartan

Candesartan-d4 is applicable as a stable isotope dilution standard for MALDI-TOFMS and MALDI imaging mass spectrometry (IMS) of candesartan tissue distribution. In reported methods, candesartan-d4 is spiked into the α-CHCA matrix at 100 nmol/L final concentration, enabling quantitative spatial mapping of candesartan in tissue sections [1]. This application is particularly relevant for understanding target tissue exposure in preclinical pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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